Sweroside

Descripción general

Descripción

El Sweroside es un glucósido iridoide de origen natural que se encuentra en diversas plantas, especialmente en la familia Gentianaceae. Tradicionalmente se ha utilizado en la medicina herbal por sus posibles propiedades terapéuticas, que incluyen actividades antioxidantes, antidiabéticas y neuroprotectoras .

Aplicaciones Científicas De Investigación

El Sweroside tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de glucósidos iridoides.

Biología: Se investiga su función en el metabolismo y los mecanismos de defensa de las plantas.

Medicina: Se explora su potencial efecto terapéutico, que incluye actividades antioxidantes, antidiabéticas y neuroprotectoras. .

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales.

Mecanismo De Acción

El Sweroside ejerce sus efectos a través de diversos objetivos moleculares y vías:

Actividad antioxidante: El this compound elimina las especies reactivas del oxígeno, reduciendo el estrés oxidativo y protegiendo las células del daño.

Actividad antidiabética: Inhibe enzimas como la α-amilasa y la glucosidasa, reduciendo la descomposición de los carbohidratos y disminuyendo los niveles de glucosa en sangre.

Actividad neuroprotectora: El this compound modula los sistemas de neurotransmisores e inhibe enzimas como la acetilcolinesterasa, proporcionando neuroprotección

Análisis Bioquímico

Biochemical Properties

Sweroside interacts with several enzymes, proteins, and other biomolecules. It has shown antioxidant and inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and tyrosinase . It also demonstrated inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . It did not show inhibitory effects on acetylcholinesterase (AChE) .

Cellular Effects

This compound has been reported to have various effects on cells. For instance, it has been found to alleviate inflammation in lipopolysaccharide (LPS)-induced RAW264.7 cells . It inhibited cell proliferation, suppressed pro-inflammatory cytokines, and promoted anti-inflammatory cytokines .

Molecular Mechanism

Molecular docking studies of this compound on the active sites of the aforementioned enzymes, in addition to NADPH oxidase, revealed good binding affinities of this compound to these enzymes mainly through hydrogen bonds and van der Waals interactions . This suggests that this compound exerts its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

Further in vivo and clinical studies are required to understand the long-term effects of this compound on cellular function .

Dosage Effects in Animal Models

In a study involving zebrafish, this compound was given by immersion once daily for 8 days, along with scopolamine to cause anxiety and memory loss . The treatment with this compound significantly improved the scopolamine-induced decrease of the cholinergic system activity and brain oxidative stress

Metabolic Pathways

It has shown inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound may influence metabolic pathways related to carbohydrate metabolism.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Sweroside se puede aislar de plantas como la Schenkia spicata a través de procesos de extracción y purificación. El aislamiento implica el uso de disolventes como metanol y agua, seguido de técnicas cromatográficas para purificar el compuesto .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción a gran escala de fuentes vegetales. El proceso incluye la cosecha del material vegetal, el secado y la molienda, seguidos de la extracción con disolvente y la purificación mediante técnicas como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones

El Sweroside experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden modificar el enlace glucosídico o la estructura iridoide.

Sustitución: El this compound puede experimentar reacciones de sustitución, particularmente en la parte glucosídica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

Swertiamarina: Otro glucósido iridoide con actividad anticolinérgica.

Gentiopicrósido: Conocido por sus propiedades hepatoprotectoras.

Ácido loganico: Un glucósido secoiridoide con diversas actividades biológicas

Unicidad del Sweroside

El this compound es único debido a su amplio espectro de actividades biológicas, que incluyen sus potentes efectos antioxidantes, antidiabéticos y neuroprotectores. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en un compuesto versátil en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

Sweroside, an iridoid glycoside predominantly found in the plant Swertia japonica, has garnered attention for its diverse biological activities. This article aims to explore the various biological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties, supported by recent research findings and case studies.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in models of high glucose-induced injury. A study demonstrated that this compound treatment reduced the secretion of inflammatory cytokines such as TNF-α and IL-1β in human renal tubular epithelial cells (HK-2) subjected to high glucose conditions. The mechanism involves the activation of SIRT1, which promotes the deacetylation of p65 NF-kB, thereby inhibiting the NF-kB signaling pathway associated with inflammation .

Table 1: Effects of this compound on Inflammatory Cytokines in HK-2 Cells

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | VCAM-1 (pg/mL) |

|---|---|---|---|

| Control | 50 | 30 | 40 |

| High Glucose | 150 | 80 | 100 |

| This compound (50 µM) | 80 | 40 | 60 |

| This compound (100 µM) | 60 | 30 | 50 |

2. Antioxidant Activity

This compound has been shown to exert antioxidant effects by reducing reactive oxygen species (ROS) production. In HK-2 cells exposed to high glucose, this compound treatment significantly decreased ROS levels and improved cell viability . Additionally, it has been reported to enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels in various animal models .

3. Neuroprotective Effects

This compound's neuroprotective properties were highlighted in a study involving scopolamine-induced cognitive impairment in zebrafish. The compound significantly improved memory deficits and locomotor activity by modulating cholinergic neurotransmission and reducing acetylcholinesterase (AChE) activity. This suggests its potential utility in treating neurodegenerative diseases .

Table 2: Effects of this compound on Cognitive Function in Zebrafish

| Treatment | Total Distance Traveled (cm) | AChE Activity (U/mg protein) |

|---|---|---|

| Control | 200 | 0.5 |

| Scopolamine | 100 | 1.0 |

| This compound (8.35 nM) | 180 | 0.3 |

| This compound (13.95 nM) | 190 | 0.25 |

4. Hepatoprotective Effects

Research indicates that this compound can ameliorate liver injury induced by α-naphthylisothiocyanate (ANIT). In animal models, this compound administration led to a significant reduction in serum liver enzymes (ALT, AST), suggesting hepatoprotection through the restoration of bile acid synthesis and transport mechanisms . Histological analysis revealed reduced necrosis and inflammatory cell infiltration in liver tissues following this compound treatment.

Table 3: Liver Enzyme Levels Post-Treatment with this compound

| Treatment | ALT (U/L) | AST (U/L) |

|---|---|---|

| Control | 50 | 60 |

| ANIT | 250 | 300 |

| This compound | 80 | 90 |

Case Studies

Several studies have documented the beneficial effects of this compound across various biological systems:

- Myocardial Ischemia-Reperfusion Injury : this compound pretreatment was shown to protect against myocardial injury by inhibiting oxidative stress and pyroptosis through Nrf2 pathway activation .

- COVID-19 Potential : A network pharmacology study indicated that this compound may have inhibitory effects against SARS-CoV-2, suggesting its potential as a therapeutic agent during the pandemic .

Propiedades

IUPAC Name |

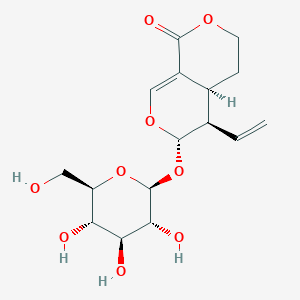

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGJMKGNMDJCI-ZASXJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161955 | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-86-2 | |

| Record name | (-)-Sweroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sweroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of sweroside, and how does its interaction with these targets influence downstream signaling pathways?

A1: this compound interacts with various molecular targets, leading to diverse downstream effects. One key target is the Sirtuin1 (SIRT1) enzyme. This compound activates SIRT1 [, ], which subsequently deacetylates p65 NF-κB, a key regulator of inflammation. This deacetylation inhibits the NF-κB signaling pathway [], contributing to this compound's anti-inflammatory effects. Additionally, this compound, via SIRT1 activation, promotes FOXO1 signaling []. This compound has also been observed to modulate the Akt/BAD signaling pathway. It stimulates the phosphorylation of Akt, leading to the upregulation of BAD (Bcl-2-associated death promoter) and the inhibition of apoptosis []. Furthermore, this compound can inhibit the Keap1/Nrf2 axis []. By inhibiting Keap1, this compound promotes Nrf2 nuclear translocation, leading to the activation of antioxidant defense mechanisms [].

Q2: What is the chemical structure of this compound?

A2: this compound is a secoiridoid glucoside. Its structure comprises a glucose moiety attached to a secoiridoid aglycone. The full chemical name for this compound is (1S,4aS,5S,6S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-one.

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.

Q4: What spectroscopic techniques are commonly employed for the structural elucidation of this compound?

A4: Various spectroscopic techniques are used to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are frequently used to elucidate the complete structure of this compound and its metabolites [, ]. Two-dimensional NMR techniques further aid in determining connectivities and stereochemistry.

- Mass Spectrometry (MS): High-resolution mass spectrometry, such as UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry), plays a crucial role in identifying this compound and its metabolites in biological samples [, ]. Analysis of fragmentation patterns provides insights into the structure.

Q5: What are the key pharmacological effects of this compound demonstrated in in vitro and in vivo studies?

A5: this compound exhibits a range of pharmacological activities, including:

- Anti-inflammatory effects: this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1 [, , ]. It also inhibits the activation of the NLRP3 inflammasome, a crucial component of the inflammatory response [, ].

- Antioxidant effects: It effectively reduces reactive oxygen species (ROS) generation and enhances the activity of antioxidant enzymes like SOD (superoxide dismutase) and GSH (glutathione peroxidase) [, ].

- Anti-apoptotic effects: this compound protects cells from apoptosis by activating the Akt/BAD pathway [, ] and preserving mitochondrial membrane potential [].

- Anticancer effects: In vitro studies show that this compound inhibits the growth and induces apoptosis in various cancer cell lines, including glioblastoma [] and prostate cancer cells [].

Q6: What are the potential therapeutic applications of this compound being investigated?

A6: Based on its pharmacological profile, this compound is being investigated for potential therapeutic applications in various diseases, including:

- Diabetic nephropathy (DN): this compound shows promising results in alleviating DN progression in mouse models. It reduces proteinuria, attenuates podocyte injury, and decreases glomerular damage [].

- Myocardial ischemia-reperfusion (IR) injury: Pretreatment with this compound protects against myocardial IR injury in both cellular and ex vivo models. It reduces infarct size, improves cardiac function, and inhibits oxidative stress and pyroptosis [].

- Non-alcoholic steatohepatitis (NASH): this compound demonstrates potential in ameliorating NASH in a mouse model by suppressing NLRP3 inflammasome activation, reducing liver inflammation, and decreasing triglyceride accumulation and fibrosis [].

- Aconitine-induced cardiotoxicity: this compound exhibits protective effects against aconitine-induced cardiotoxicity in H9c2 cardiomyoblast cells by maintaining calcium homeostasis, stabilizing mitochondrial membrane potential, and inhibiting autophagy/apoptosis [].

- Sepsis-induced myocardial injury: this compound, particularly when delivered via mesenchymal stem cell-derived exosomes, attenuates myocardial injury in a rat model of sepsis by modulating oxidative stress and apoptosis [].

Q7: Are there any known cases of resistance to this compound in the context of its anticancer activity?

A7: The available research does not provide specific information regarding the development of resistance to this compound in cancer cells. Further investigation is needed to determine if resistance mechanisms exist and, if so, how they might be overcome.

Q8: What is the oral bioavailability of this compound?

A8: this compound exhibits low oral bioavailability, with studies reporting an absolute bioavailability of approximately 0.31% in rats [].

Q9: What are the primary routes of metabolism and excretion of this compound in animal models?

A9: Research indicates that a significant portion of this compound is excreted unchanged in the feces []. In rats, this compound undergoes both phase I and phase II metabolism, with the aglycone of this compound and its glucuronide conjugate being identified as the principal circulating metabolites []. Metabolic transformations include reduction, N-heterocyclization, and N-acetylation after deglycosylation [].

Q10: Which analytical methods are commonly employed for the quantification of this compound in biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of this compound. These methods include:

- HPLC-UV: HPLC coupled with ultraviolet detection is routinely employed for analyzing this compound in various matrices, including plant materials [, , , ], plasma [], and bile [].

- HPLC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological samples like plasma, HPLC coupled with tandem mass spectrometry (MS/MS) is utilized [].

Q11: Is there any information on the toxicity profile of this compound?

A11: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological data are limited. Some studies suggest potential toxicity at high concentrations []. Rigorous safety assessments, including long-term toxicity studies, are necessary to determine its safety profile fully.

Q12: What strategies are being explored to enhance the bioavailability and therapeutic efficacy of this compound?

A12: To address the low bioavailability of this compound, researchers are investigating several strategies:

- Nanoparticle Formulation: Encapsulating this compound in nanoparticles has shown promise in improving its stability and delivery to target tissues. For example, this compound nanoparticles demonstrated enhanced anticancer activity against prostate cancer bone metastasis compared to free this compound [].

- Exosome-Based Delivery: Functionalizing mesenchymal stem cell-derived exosomes with this compound has been explored as a means to enhance its targeted delivery to cardiomyocytes, showing promising results in mitigating sepsis-induced myocardial injury [].

Q13: What is known about the stability of this compound?

A13: Limited information is available regarding the stability of this compound under various storage conditions. Further research is needed to evaluate its stability profile comprehensively, which is crucial for developing stable and effective formulations.

Q14: Are there any known drug-drug interactions associated with this compound?

A14: Currently, there is limited information available on specific drug-drug interactions involving this compound. Thorough investigations are needed to assess its potential for interactions with other medications.

Q15: What is the historical context of this compound use in traditional medicine?

A15: this compound is found in various plants traditionally used for medicinal purposes in different cultures. For example:

- Swertia pseudochinensis Hara: This plant, rich in this compound, has a long history of use in traditional Chinese medicine for treating liver disorders [].

- Pterocephalus hookeri: This plant, containing this compound as a major constituent, has been used in traditional Chinese medicine for treating rheumatoid arthritis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.